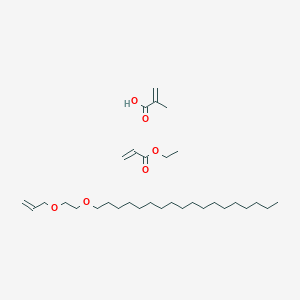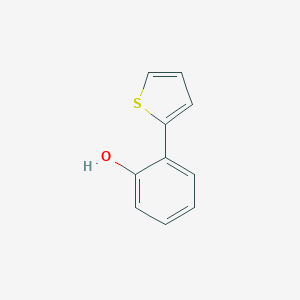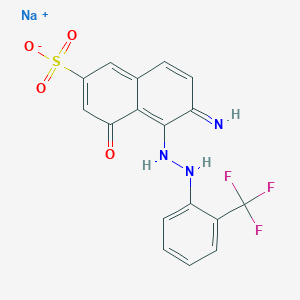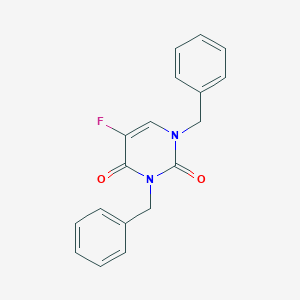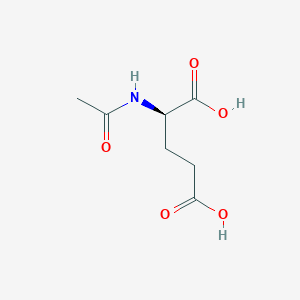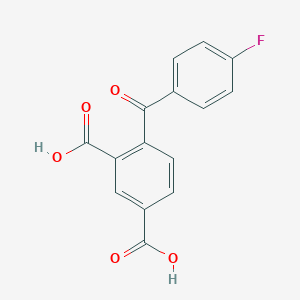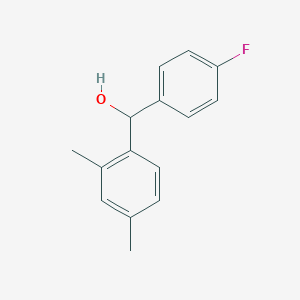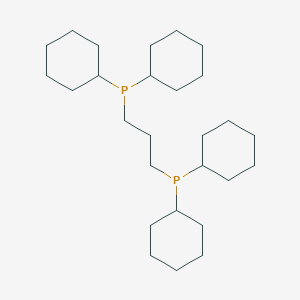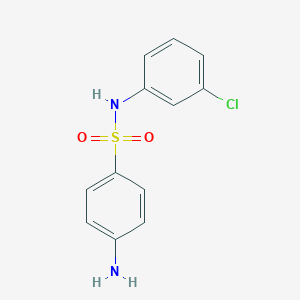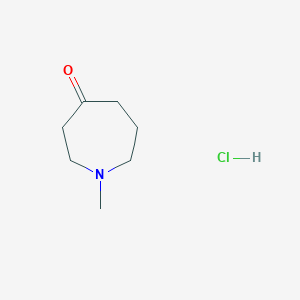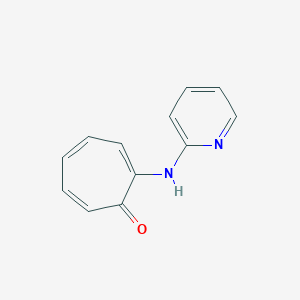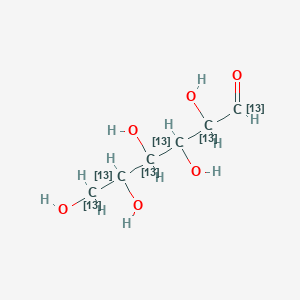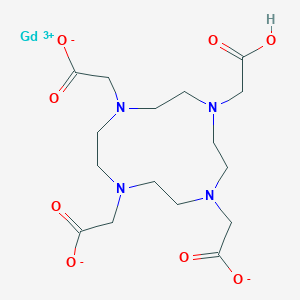
Gadoteric acid
Descripción general
Descripción
Gadoteric acid, commonly used in the salt form gadoterate meglumine, is a macrocyclic, ionic gadolinium-based contrast agent (GBCA). It is composed of the organic acid DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) used for its chelating properties, and gadolinium (Gd3+) . It is used with contrasted magnetic resonance imaging (MRI) to detect and visualize lesions and abnormal vascularity .
Synthesis Analysis
The synthesis of Gadoteric acid involves the use of the organic acid DOTA and gadolinium (Gd3+) . DOTA is used for its chelating properties, which allows it to form stable complexes with gadolinium .Molecular Structure Analysis
The molecular formula of Gadoteric acid is C16H25GdN4O8 . It is composed of the organic acid DOTA and gadolinium (Gd3+) . The structure of Gadoteric acid is characterized by its macrocyclic structure .Chemical Reactions Analysis
Gadoteric acid is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field . This property enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues .Physical And Chemical Properties Analysis
Gadoteric acid has a molecular weight of 558.65 g/mol . It is a macrocyclic, ionic gadolinium-based contrast agent (GBCA) with one of the highest thermodynamic stability, apparent stability, and kinetic stability .Aplicaciones Científicas De Investigación
-
Imaging of the Brain and Spine
- Field : Neuroscience and Radiology .
- Application : Gadoteric acid is used in MRI of the brain, spine, and associated tissues . It is able to detect and visualize areas with disruption of the blood-brain barrier and/or abnormal vascularity .
- Method : Gadoteric acid is administered intravenously. It is recommended to administer the lowest dose necessary for adequate imaging .
- Results : Gadoteric acid enhances the contrast in the images, improving the visibility of abnormalities .
-
Breast MRI Imaging
-
Imaging of Blood Vessels
-
Imaging of Inflamed or Diseased Tissue
-
Imaging of Intracranial Lesions
-
Imaging of Abnormalities in the Blood–Brain Barrier
-
Abdominal or Pelvic Mass Imaging
-
Cardiac MRI
-
Breast, Uterine, Ovarian Imaging
-
Abdominal, Renal, and Osteo-articular Pathology Imaging
- Field : Gastroenterology, Nephrology, Orthopedics, and Radiology .
- Application : Gadoteric acid is used for imaging of abdominal, renal, and osteo-articular pathology .
- Method : Gadoteric acid is administered intravenously .
- Results : It enhances the visibility of abdominal, renal, and osteo-articular tissues in MRI scans .
-
Angiography
-
Hepatic Hemangioma Evaluation
-
Abdominal or Pelvic Mass Imaging
-
Cardiac MRI
-
Breast, Uterine, Ovarian Imaging
-
Abdominal, Renal, and Osteo-articular Pathology Imaging
- Field : Gastroenterology, Nephrology, Orthopedics, and Radiology .
- Application : Gadoteric acid is used for imaging of abdominal, renal, and osteo-articular pathology .
- Method : Gadoteric acid is administered intravenously .
- Results : It enhances the visibility of abdominal, renal, and osteo-articular tissues in MRI scans .
-
Angiography
-
Hepatic Hemangioma Evaluation
Safety And Hazards
Propiedades
IUPAC Name |
2-[4,7-bis(carboxylatomethyl)-10-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSTXYOTEVLASN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25GdN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Gadoterate is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field. The magnetic moment enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues. When placed in a magnetic field, gadoterate shortens the T1 and T2 relaxation times in target tissues. | |
| Record name | Gadoteric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09132 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Gadoteric acid | |
CAS RN |
72573-82-1 | |
| Record name | Gadolinate(1-), [1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetato(4-)-κN1,κN4,κN7,κN10,κO1,κO4,κO7,κO10]-, hydrogen (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72573-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gadoteric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09132 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GADOTERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVF9Y6955W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



